
6-(3-Sulfanylpropyl)-1,4-dihydro-1,2,4,5-tetrazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Sulfanylpropyl)-1,4-dihydro-1,2,4,5-tetrazin-3(2H)-one is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Sulfanylpropyl)-1,4-dihydro-1,2,4,5-tetrazin-3(2H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-mercaptopropylamine with a suitable tetrazine derivative. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-(3-Sulfanylpropyl)-1,4-dihydro-1,2,4,5-tetrazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The tetrazine ring can be reduced to form dihydrotetrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the sulfur or nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrotetrazine derivatives.
Substitution: Alkylated or aminated derivatives.
Scientific Research Applications
6-(3-Sulfanylpropyl)-1,4-dihydro-1,2,4,5-tetrazin-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 6-(3-Sulfanylpropyl)-1,4-dihydro-1,2,4,5-tetrazin-3(2H)-one involves its interaction with specific molecular targets. The sulfur and nitrogen atoms within the compound can form coordination complexes with metal ions, which may play a role in its biological activity. Additionally, the compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Difluoro-6-(3-sulfanylpropyl)phenol
- 3-sulfanylpropyl acetate
- 2-sulfanylethyl acetate
Uniqueness
6-(3-Sulfanylpropyl)-1,4-dihydro-1,2,4,5-tetrazin-3(2H)-one is unique due to its tetrazine ring structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
113682-33-0 |
|---|---|
Molecular Formula |
C5H10N4OS |
Molecular Weight |
174.23 g/mol |
IUPAC Name |
6-(3-sulfanylpropyl)-2,4-dihydro-1H-1,2,4,5-tetrazin-3-one |
InChI |
InChI=1S/C5H10N4OS/c10-5-8-6-4(7-9-5)2-1-3-11/h11H,1-3H2,(H,6,7)(H2,8,9,10) |
InChI Key |
WPXSASJCGPVWIQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CC1=NNC(=O)NN1)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Oct-1-en-2-yl)tellanyl]benzene](/img/structure/B14305141.png)
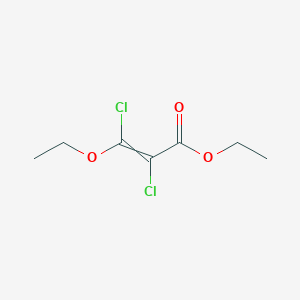
![1-(Phenoxymethyl)-4-[(phenylsulfanyl)methyl]benzene](/img/structure/B14305149.png)
![Chloro[2,3,4-trimethoxy-6-(methoxycarbonyl)phenyl]mercury](/img/structure/B14305156.png)
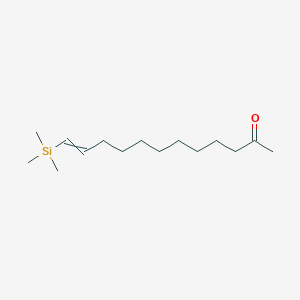
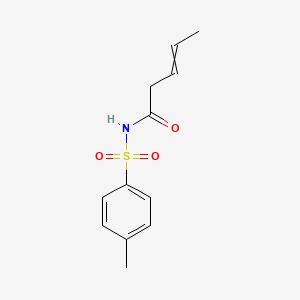
![10H-Phenothiazine, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14305173.png)
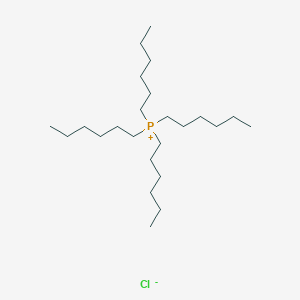
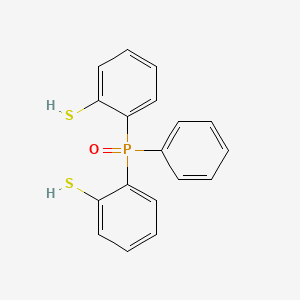
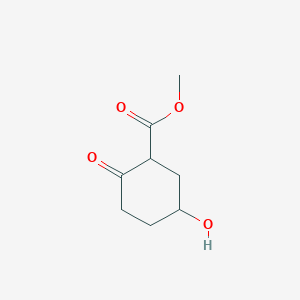
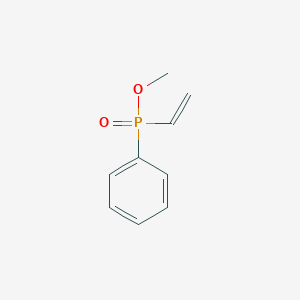
![N~2~-Cyclohexyl-N-[cyclohexyl(phenyl)methyl]glycinamide](/img/structure/B14305192.png)
![6-[(3-Chloro-4-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14305203.png)
![Methyl [1-(nitromethyl)cyclopentyl]acetate](/img/structure/B14305210.png)
